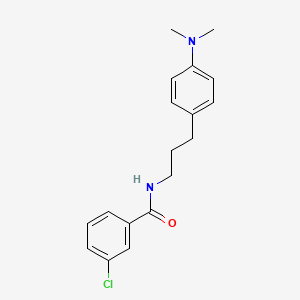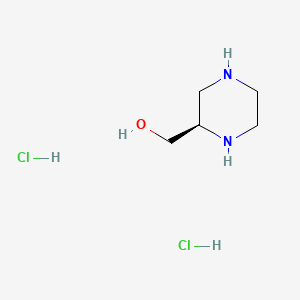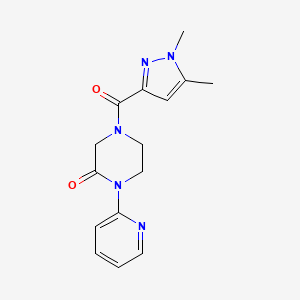
4-(isopropylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(isopropylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide, also known as MI-773, is a small molecule inhibitor of the p53-MDM2 interaction. It has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment. In
Scientific Research Applications
Synthesis and Characterization in Novel Compounds :
- A study by Aouine et al. (2011) discussed the synthesis of compounds related to 4-(isopropylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide, specifically focusing on their structural establishment based on NMR spectroscopy and MS data. These compounds showed inhibiting activity of corrosion for mild steel in acidic media (Aouine et al., 2011).
Antimicrobial and Anticancer Activities :
- Kumar et al. (2014) synthesized and evaluated a series of derivatives for their in vitro antimicrobial and anticancer activities. Some compounds demonstrated promising results against certain cell lines, indicating potential for further medicinal applications (Kumar et al., 2014).
Antiepileptic Activity :
- Asadollahi et al. (2019) conducted a study on novel phthalimide derivatives bearing amino acid conjugated anilines, which showed significant antiepileptic activity. These findings suggest potential use in epilepsy treatment (Asadollahi et al., 2019).
Carbonic Anhydrase Inhibition :
- Sethi et al. (2013) explored the inhibition properties of derivatives of this compound against human carbonic anhydrase isoforms. This suggests potential for developing inhibitors targeting specific isoforms of this enzyme (Sethi et al., 2013).
Novel Synthesis Methods :
- Shaabani et al. (2009) developed a novel method for the synthesis of benzoxazinones and diazepine derivatives, which could have implications in the synthesis of compounds similar to this compound (Shaabani et al., 2009).
Crystal Structure and Computational Studies :
- Bülbül et al. (2015) investigated the crystal structure of N-(1,3-Dioxoisoindolin-2yl)benzamide, providing insights into the structure and properties of related compounds (Bülbül et al., 2015).
properties
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-5-yl)-4-propan-2-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-11(2)27(25,26)14-7-4-12(5-8-14)17(22)20-13-6-9-15-16(10-13)19(24)21(3)18(15)23/h4-11H,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNJCXOAFJZPKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-(1-methylpiperidin-4-yl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2743460.png)
![2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(4-fluorophenyl)methoxy]phenol](/img/structure/B2743463.png)



![1-[4-(Cyclopentyloxy)phenyl]propan-1-amine](/img/structure/B2743467.png)





![Ethyl 3-(4-chlorophenyl)-5-[(3,4-dimethoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2743477.png)
![4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2743479.png)